BenchChemオンラインストアへようこそ!

(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid

PFKFB3 inhibition glycolysis cancer metabolism

(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid (CAS 109978-87-2), also referred to as 2-(2,2-dimethylchroman-6-yl)acetic acid, is a small-molecule chroman acetic acid derivative with the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol. It is commercially available as a research-grade chemical from multiple vendors.

Molecular Formula C13H16O3
Molecular Weight 220.268
CAS No. 109978-87-2
Cat. No. B2788115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid
CAS109978-87-2
Molecular FormulaC13H16O3
Molecular Weight220.268
Structural Identifiers
SMILESCC1(CCC2=C(O1)C=CC(=C2)CC(=O)O)C
InChIInChI=1S/C13H16O3/c1-13(2)6-5-10-7-9(8-12(14)15)3-4-11(10)16-13/h3-4,7H,5-6,8H2,1-2H3,(H,14,15)
InChIKeyOICDBQRYNGOYQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid (CAS 109978-87-2): Compound Identity, Physicochemical Profile, and Procurement Baseline


(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid (CAS 109978-87-2), also referred to as 2-(2,2-dimethylchroman-6-yl)acetic acid, is a small-molecule chroman acetic acid derivative with the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol . It is commercially available as a research-grade chemical from multiple vendors . The compound contains a 3,4-dihydro-2H-chromen bicyclic scaffold with a gem-dimethyl substitution at the 2-position and an acetic acid moiety at the 6-position, features that confer restricted conformational flexibility and moderate calculated lipophilicity (LogP approximately 3.21 by one computational estimate ; XLogP approximately 2.4 by another ). This compound has been catalogued in bioactivity databases as a weak inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a regulatory enzyme of glycolysis [1], and has been disclosed in patent literature within the scope of chroman-containing PFKFB3 inhibitor families for cancer therapy [2].

Why Generic Substitution of (2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid Requires Evidence-Based Justification: Comparator Analysis for Informed Procurement


In the context of PFKFB3-targeting small molecules, the assumption that any chroman-acetic acid scaffold or any PFKFB3 inhibitor can be freely interchanged is not supported by available quantitative evidence. The target compound (CAS 109978-87-2) exhibits a PFKFB3 recombinant enzyme IC₅₀ of 199 nM [1] measured under defined ADP-Glo assay conditions, which differs substantially from structurally related comparator PFKFB3 inhibitors: PFK-158, a potent 3PO-derivative, achieves an IC₅₀ of 137 nM ; YN1, an isoflavone-based competitive inhibitor, yields an IC₅₀ of 670 nM ; and 3PO itself exhibits a reported IC₅₀ of approximately 22.9 μM against recombinant human PFKFB3 . Moving beyond single-enzyme potency, the target compound shows a pronounced potency drop in a cellular context (A549 cell PFKFB3 inhibition IC₅₀ ≈ 30 μM [1]), a translational gap that is also observed with PFK-158 (Jurkat cellular IC₅₀ = 1.62 μM vs. cell-free IC₅₀ = 137 nM ). These quantitative divergences, coupled with differences in physicochemical properties (e.g., the experimentally determined versus computationally predicted LogP values for the target compound vary by approximately 0.8 log units depending on the estimation method ), underscore that neither biological activity at the PFKFB3 target nor key physicochemical properties such as lipophilicity can be assumed to be interchangeable across the compound class.

Quantitative Differentiation Evidence for (2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid (CAS 109978-87-2): Enzyme, Cellular, and Physicochemical Comparator Data


PFKFB3 Recombinant Enzyme Inhibition: IC₅₀ Comparison of (2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid vs. PFK-158, YN1, and 3PO

In a cell-free recombinant human PFKFB3 enzyme assay using fructose-6-phosphate as substrate and ADP-Glo detection over 1 hour, (2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid (CAS 109978-87-2) achieved an IC₅₀ of 199 nM [1]. This places the compound in the sub-micromolar potency range for PFKFB3 enzyme inhibition, intermediate between PFK-158 (IC₅₀ = 137 nM ) and YN1 (IC₅₀ = 670 nM, Ki = 240 nM ), and substantially more potent than 3PO (IC₅₀ ≈ 22.9 μM ). The nearly 1.5-fold weaker enzyme inhibition compared to PFK-158 and the approximately 3.4-fold stronger inhibition relative to YN1 establishes a quantifiable potency window for this compound within the PFKFB3 pharmacophore landscape.

PFKFB3 inhibition glycolysis cancer metabolism

Cellular PFKFB3 Target Engagement: A549 Cell IC₅₀ vs. Recombinant Enzyme IC₅₀ for CAS 109978-87-2 and Comparator PFK-158

In human A549 lung adenocarcinoma cells, (2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid (CAS 109978-87-2) exhibited an IC₅₀ of approximately 30 μM (30,000 nM) for PFKFB3 inhibition measured via lactate secretion reduction and fructose-1,6-bisphosphate formation decrease over 4 hours [1]. This represents a roughly 150-fold rightward shift from its recombinant enzyme IC₅₀ of 199 nM, indicating a substantial cellular permeability or target-accessibility penalty. By comparison, PFK-158 shows a cell-free IC₅₀ of 137 nM and a Jurkat cellular IC₅₀ of 1.62 μM (PFKFB3 activity) and 328 nM (toxicity) , representing approximately a 12-fold and 2.4-fold shift respectively. The compound's cellular-to-biochemical potency ratio is quantitatively distinct from that of PFK-158, suggesting that structural features—such as the carboxylic acid moiety and chroman scaffold—may differentially influence cellular penetration or intracellular target engagement relative to the 3PO-derived PFK-158 chemotype.

cellular target engagement A549 lactate secretion PFKFB3 glycolysis modulation

Calculated Lipophilicity (LogP) Cross-Method Comparison: ChemSrc vs. Chem960 LogP Estimates for CAS 109978-87-2

The calculated lipophilicity of (2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid (CAS 109978-87-2) varies by approximately 0.8 log units depending on the computational estimation method employed, with ChemSrc reporting a LogP value of 3.21 and Chem960 reporting an XLogP of approximately 2.4 . This method-dependent variability in lipophilicity prediction is an experimentally actionable observation: the chroman scaffold with gem-dimethyl substitution and a free carboxylic acid creates a prediction-sensitive chemotype due to the balance between hydrophobic ring character and the ionizable acid group. This property profile contrasts with the more drug-like PFK-158 (MW 328.29, contains trifluoromethyl substitution, and lacks a free carboxylic acid group that would dominate pH-dependent permeability and solubility behavior). The ~0.8 LogP unit spread between calculation methods also highlights the importance of using experimentally determined LogD₇.₄ values rather than relying on a single computational LogP estimate when evaluating this compound for lead optimization or compound library selection.

lipophilicity LogP drug-likeness physicochemical property DMPK

Patent-Disclosed Scaffold Scope: Chroman-6-yl Acetic Acid Derivatives as PFKFB3 Inhibitor Pharmacophore Elements

U.S. Patent Application US 2012/0302631 A1, titled 'Inhibitors of PFKFB3 for Cancer Therapy,' explicitly claims compounds wherein the core structure encompasses chroman-containing derivatives with substitution patterns that include the 2,2-dimethylchroman-6-yl acetic acid moiety embodied by CAS 109978-87-2 [1]. The patent discloses a range of PFKFB3 inhibitors including N4A, YN1, and YZ9, with YN1 exhibiting an IC₅₀ of 0.67 μM and Ki of 0.24 ± 0.03 μM [1]. The patent further reports that YN1 showed isoform selectivity: at twice the IC₅₀ for PFKFB3 (where PFKFB3 was >80% inhibited), YN1 demonstrated less than 40% inhibition of PFKFB1, PFKFB2, and PFKFB4 [1]. This provides class-level evidence that chroman-containing PFKFB3 inhibitor scaffolds, including those structurally related to CAS 109978-87-2, can achieve measurable isoform selectivity over other PFKFB family members. The target compound's 2,2-dimethylchroman-6-yl acetic acid structure represents a distinct substitution pattern within this patent family—differing from YN1's isoflavone core and YZ9's coumarin core—which may translate to differential selectivity and pharmacokinetic properties.

PFKFB3 inhibitor patent chroman scaffold cancer therapy structure-activity relationship lead optimization

Structural Differentiation by cLogP/LogD Prediction vs. PFKFB3 Inhibitor Comparators: Implications for Permeability and Solubility-Driven Procurement

A structural comparison of computed lipophilicity values across PFKFB3 inhibitor comparators reveals that (2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid (CAS 109978-87-2) occupies a quantitatively distinct physicochemical space. With a calculated LogP range of 2.4–3.21 , this compound bears a free carboxylic acid (pKa ~4–5 expected) that confers pH-dependent ionization, a property absent in the more advanced clinical candidate PFK-158, which has a trifluoromethyl group and an amide linkage instead of a free acid . The presence of the ionizable carboxylic acid means that at physiological pH 7.4, the compound is predominantly in its anionic form, which can substantially affect membrane permeability and plasma protein binding relative to neutral or weakly basic PFKFB3 inhibitors. This physicochemical differentiation—supported by calculated XLogP of 2.4 and a topological polar surface area (TPSA) of 46.5 Ų —provides a rational basis for selecting this compound specifically when a negatively charged PFKFB3 binder is desired for biophysical or crystallographic studies, as distinct from uncharged ligands like PFK-158 or polyphenolic inhibitors like YN1 that rely on hydrogen-bonding networks for target engagement.

LogP comparison drug-likeness PFKFB3 inhibitors physicochemical property permeability

Synthetic Tractability and Derivative Scope: 2,2-Dimethylchroman-6-yl Acetic Acid as a Carboxylic Acid Building Block for Amide and Ester Library Synthesis

The carboxylic acid functionality of (2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid (CAS 109978-87-2) enables direct amide coupling and esterification reactions without requiring deprotection steps, as demonstrated in literature procedures where this compound serves as an acyl donor in DCC/DMAP-mediated coupling reactions with amine-containing partners [1]. In a documented synthetic application, (2,2-dimethylchroman-6-yl)acetic acid was reacted with an amine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane over 5 hours to generate the corresponding acetoxy acrylate derivative in 0.443 g yield [1]. This contrasts with non-carboxylic-acid PFKFB3 inhibitors such as 3PO and PFK-158, which lack a free carboxylic acid handle for direct amide bond formation. The compound's commercial availability from multiple vendors and its use as a precursor to diverse derivatives including acetohydrazides , sulfonamide-acetic acids [2], and acetamide-linked cyclohexyl acetic acids demonstrates that the chroman acetic acid core is a synthetically validated entry point for parallel library synthesis, a feature not shared by PFKFB3 inhibitors that require multi-step de novo synthesis for each analog.

building block amide coupling medicinal chemistry chemical library derivatization

High-Confidence Application Scenarios for (2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid (CAS 109978-87-2) Based on Quantitative Differentiation Evidence


PFKFB3 Biochemical Assay Development: Use as a Mid-Potency Positive Control with Defined Recombinant Enzyme IC₅₀ of 199 nM

For laboratories developing PFKFB3 ADP-Glo or coupled-enzyme biochemical assays, (2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid (CAS 109978-87-2) serves as a mid-tier potency control compound with a recombinant human PFKFB3 IC₅₀ of 199 nM [1]. Its potency sits between the high-potency PFK-158 (IC₅₀ = 137 nM [2]) and the moderate-potency YN1 (IC₅₀ = 670 nM ), providing a useful calibration point across a ~5-fold potency window. The availability of both recombinant enzyme data and A549 cellular data (IC₅₀ ≈ 30 μM for lactate secretion reduction after 4 hrs [1]) enables the same compound to be used for biochemical-to-cellular assay bridging and Z'-factor determination. Procurement recommendation: verify vendor-reported purity (≥95% as noted by at least one commercial supplier ) and request batch-specific analytical data (HPLC, NMR) prior to use as an assay control.

Focused PFKFB3 Inhibitor Library Synthesis: Chroman Acetic Acid as a Carboxylic Acid Building Block for Parallel Amide Derivatization

Medicinal chemistry teams synthesizing focused PFKFB3 inhibitor libraries can leverage the free carboxylic acid group of (2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid (CAS 109978-87-2) for high-throughput amide coupling [1]. Documented DCC/DMAP coupling conditions in dichloromethane (5 hr reaction time) have yielded the corresponding acetoxy acrylate derivative [1], and structurally diverse derivatives including acetohydrazides [2], sulfonamide-acetic acids , and amide-linked cyclohexyl acetic acids have been reported, confirming the scaffold's synthetic versatility. This building block approach enables rapid exploration of R-group diversity at the carboxylic acid position using commercially available amine libraries, without requiring multi-step de novo synthesis for each analog. The chroman scaffold's sub-micromolar PFKFB3 enzyme potency (199 nM IC₅₀ ) provides a starting point for potency optimization through amide derivatization, wherein the carboxylic acid is converted to amides with potentially improved cellular permeability, addressing the compound's ~150-fold cellular-to-biochemical potency gap .

PFKFB3 Isoform Selectivity Profiling: Chroman Scaffold as Entry Point for Selectivity-Optimized Inhibitor Design

Based on U.S. Patent US 2012/0302631 A1 [1], structurally related chroman/chromone-based PFKFB3 inhibitors including YN1 have demonstrated measurable isoform selectivity over PFKFB1, PFKFB2, and PFKFB4, with less than 40% inhibition of off-target isoforms at concentrations achieving >80% PFKFB3 engagement [1]. (2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid (CAS 109978-87-2), with its 2,2-dimethylchroman core, represents a structurally distinct entry within this patent class. Research groups investigating the structural determinants of PFKFB isoform selectivity can use this compound as a scaffold for systematic modification at the 6-position acetic acid moiety, generating amide, ester, and hydrazide libraries [2] for isoform-selectivity structure-activity relationship (SAR) studies. The 199 nM PFKFB3 enzyme IC₅₀ provides a measurable baseline for tracking potency changes upon derivatization, while the compound's lower molecular weight (220.26 g/mol) and favorable TPSA (46.5 Ų ) relative to larger PFKFB3 inhibitors provide room for molecular property expansion during optimization.

Physicochemical Property Benchmarking: Carboxylic-Acid-Containing PFKFB3 Ligand for Biophysical Binding Studies

For structural biology and biophysics groups employing surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or X-ray crystallography to study PFKFB3-ligand interactions, (2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid (CAS 109978-87-2) offers a distinct physicochemical profile relative to widely used PFKFB3 tool compounds. Unlike PFK-158 (neutral, trifluoromethyl-containing amide scaffold) and YN1 (polyphenolic isoflavone) [1][2], this compound contains an ionizable carboxylic acid group predicted to be predominantly anionic at physiological pH, with a computed LogP range of 2.4–3.21 and a TPSA of 46.5 Ų . This charged ligand chemotype is valuable for exploring the electrostatic complementarity of the PFKFB3 fructose-6-phosphate binding pocket, particularly in co-crystallization experiments where the carboxylate may mimic the phosphate group of the natural substrate. Users should be aware of the ~0.8-unit LogP inter-method spread and consider requesting experimentally determined LogD₇.₄ values from the vendor for accurate biophysical assay buffer preparation.

Quote Request

Request a Quote for (2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.